molecular formula C11H7Cl2N3O3 B14472817 2-Cyano-2-{[(3,4-dichlorobenzoyl)oxy]imino}-N-methylacetamide CAS No. 70791-94-5

2-Cyano-2-{[(3,4-dichlorobenzoyl)oxy]imino}-N-methylacetamide

Katalognummer: B14472817
CAS-Nummer: 70791-94-5
Molekulargewicht: 300.09 g/mol
InChI-Schlüssel: BGSFUYNMYVWJCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyano-2-{[(3,4-dichlorobenzoyl)oxy]imino}-N-methylacetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyano group, a dichlorobenzoyl group, and an oxime functionality, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyano-2-{[(3,4-dichlorobenzoyl)oxy]imino}-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amines, oxides, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-Cyano-2-{[(3,4-dichlorobenzoyl)oxy]imino}-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-Cyano-2-{[(3,4-dichlorobenzoyl)oxy]imino}-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the dichlorobenzoyl group can participate in binding interactions with biological macromolecules. These interactions can modulate biochemical pathways and lead to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Cyano-2-{[(3,4-dichlorobenzoyl)oxy]imino}-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both cyano and dichlorobenzoyl groups allows for diverse chemical transformations and interactions, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

70791-94-5

Molekularformel

C11H7Cl2N3O3

Molekulargewicht

300.09 g/mol

IUPAC-Name

[[1-cyano-2-(methylamino)-2-oxoethylidene]amino] 3,4-dichlorobenzoate

InChI

InChI=1S/C11H7Cl2N3O3/c1-15-10(17)9(5-14)16-19-11(18)6-2-3-7(12)8(13)4-6/h2-4H,1H3,(H,15,17)

InChI-Schlüssel

BGSFUYNMYVWJCK-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C(=NOC(=O)C1=CC(=C(C=C1)Cl)Cl)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.